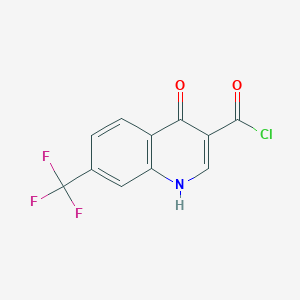

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride

Description

Properties

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJPRTUKCSZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the acylation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. One common method includes the reaction of the carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Condensation: Reaction with compounds like urea, thiourea, and hydrazine hydrate to form corresponding condensation products.

Common Reagents and Conditions:

Thionyl chloride or oxalyl chloride: Used for the conversion of carboxylic acid to acyl chloride.

Nucleophiles (amines, alcohols, thiols): Used in acylation reactions to form various derivatives.

Major Products Formed:

Amides, esters, and thioesters: Formed through acylation reactions.

Condensation products: Such as 1-[4-oxo-7-(trifluoromethyl)-3,4-dihydroquinoline-3-carbonyl]urea and 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Agents : This compound is utilized in synthesizing potential anticancer agents. Modifications to the quinoline core can enhance cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes such as topoisomerase and protein kinases, which are critical targets in cancer therapy.

-

Organic Synthesis

- Intermediate Production : 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities. It can undergo acylation reactions with nucleophiles like amines and alcohols to form amides and esters .

-

Biological Studies

- The compound has been investigated for its role in biological systems, particularly regarding its interaction with molecular targets involved in cellular proliferation and survival pathways.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride exhibited significant cytotoxicity against multiple cancer cell lines. Modifications to the side chains were shown to enhance this activity further, indicating a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of protein kinases revealed that certain derivatives could effectively block these enzymes' activity, suggesting potential applications in developing targeted cancer therapies. The study highlighted the importance of the trifluoromethyl group in enhancing inhibitory potency.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core is known to inhibit enzymes like topoisomerase and protein kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives

- Structure: These amide derivatives share the 4-oxo-1,4-dihydroquinoline scaffold but replace the carbonyl chloride with an aryl-carboxamide group.

- Synthesis: Prepared via reaction of acyl chlorides (e.g., 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride) with amines under anhydrous conditions, as described in J. Med. Chem. (2007). Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides, which then react with amines to form amides .

- Comparison : The carbonyl chloride group in the target compound enables rapid amide bond formation, a critical step in medicinal chemistry for generating bioactive molecules. In contrast, the amide derivatives themselves exhibit lower reactivity, making them suitable as final drug candidates.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Structure : A benzoyl chloride derivative with CF₃ and chloro substituents on the aromatic ring.

- Reactivity: While both compounds contain a reactive acyl chloride group, the benzoyl chloride lacks the quinoline nitrogen, reducing its conjugation effects. The CF₃ group in both compounds enhances electrophilicity, but the quinoline scaffold may offer better solubility in polar solvents due to its heterocyclic nature.

- Safety: Limited hazard data are available for this compound, though acyl chlorides generally require careful handling due to moisture sensitivity and corrosivity .

Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

- Structure : Features an ethyl ester group instead of the carbonyl chloride at position 3.

- Reactivity : The ester group is significantly less reactive than the acyl chloride, making this compound a stable intermediate for storage or further hydrolysis to the carboxylic acid. Conversion to the acyl chloride would require SOCl₂ or similar reagents.

- Physical Properties : Solid form, 95% purity, and molecular weight 285.22 g/mol .

Structural and Functional Comparison Table

Electronic and Steric Effects

- Trifluoromethyl Group : The CF₃ group in all three compounds exerts a strong electron-withdrawing effect, increasing the electrophilicity of adjacent functional groups (e.g., carbonyl chloride). This enhances reactivity in nucleophilic acyl substitution reactions.

- Quinoline vs. Benzene Core: The quinoline nitrogen contributes to conjugation, stabilizing the carbonyl group through resonance. This effect is absent in the benzoyl chloride derivative, which may explain differences in reaction rates or selectivity .

Research Findings and Implications

- Synthetic Utility: highlights the use of quinoline acyl chlorides in forming bioactive amides, underscoring their importance in drug discovery .

- Stability Considerations : The ester derivative’s solid form and 95% purity () suggest it is a practical intermediate, whereas the acyl chloride requires stringent anhydrous conditions .

- Safety Gaps : The lack of hazard data for 3-chloro-5-(trifluoromethyl)benzoyl chloride () contrasts with established protocols for handling acyl chlorides, emphasizing the need for caution .

Biological Activity

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound through various studies, including its mechanisms of action, efficacy in different biological models, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is characterized by:

- Hydroxy group at the 4th position

- Trifluoromethyl group at the 7th position

- Carbonyl chloride group at the 3rd position

These functional groups contribute to its reactivity and biological properties, making it a subject of interest in pharmacological research.

The biological activity of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, thereby exerting antimicrobial effects.

- Cell Signaling Modulation : It influences various signaling pathways associated with inflammation and cancer progression.

- DNA Interaction : Similar to other quinoline derivatives, it may interact with DNA gyrase, inhibiting bacterial DNA replication .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:

- In vitro studies demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml for some derivatives .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 6e | 6.25 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also shown promise in cancer therapy:

- Studies have indicated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism involves inducing apoptosis through modulation of cellular pathways.

Study on Antimicrobial Efficacy

A significant study evaluated the effectiveness of various quinoline derivatives, including 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride, against resistant bacterial strains. The results highlighted:

- Enhanced activity against chloroquine-resistant malaria parasites when structural modifications were made to include trifluoromethyl groups .

Study on Anticancer Properties

Another investigation focused on the cytotoxicity of this compound in human cancer cell lines:

- The compound exhibited dose-dependent cytotoxic effects, with lower doses showing significant activity without notable toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Moderate antimicrobial activity | Precursor for synthesizing carbohydrazide derivatives |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Moderate cytotoxic activity | Used in similar research applications |

| N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | Significant antimicrobial activity | Enhanced efficacy against various microorganisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.